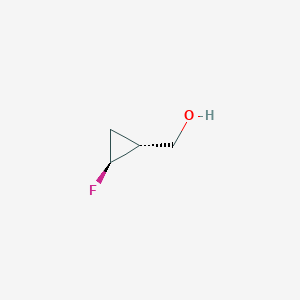

trans-2-Fluorocyclopropyl-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S)-2-fluorocyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVQDAWPHHSMU-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279637 | |

| Record name | Cyclopropanemethanol, 2-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169884-68-8 | |

| Record name | Cyclopropanemethanol, 2-fluoro-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169884-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanemethanol, 2-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trans 2 Fluorocyclopropyl Methanol and Its Stereoisomers

Strategic Retrosynthetic Analysis of the Fluorinated Cyclopropyl (B3062369) Methanol (B129727) Motif

A retrosynthetic analysis of trans-2-fluorocyclopropyl-methanol identifies two primary disconnection points. The first approach involves disconnecting the C-C bond between the cyclopropane (B1198618) ring and the hydroxymethyl group. This leads back to a functionalized fluorocyclopropane precursor, such as an ester or an aldehyde, which can be reduced to the target alcohol. This strategy is advantageous when substituted fluorocyclopropanes are readily available.

A second, more fundamental, disconnection breaks the C-C bonds of the cyclopropane ring itself. This points to a cyclopropanation reaction as the key ring-forming step. The logical precursor for this transformation is a fluorinated alkene, specifically a fluoro-substituted allylic alcohol. This approach offers the potential to control the stereochemistry of the cyclopropane ring during its formation, which is crucial for accessing specific stereoisomers.

Direct Synthesis of this compound

The direct synthesis of the target compound often relies on the functional group manipulation of a pre-formed fluorocyclopropyl scaffold.

A common and straightforward method to obtain this compound involves the chemical reduction of a corresponding carboxylic acid ester or aldehyde. This is a well-established transformation in organic synthesis. For instance, trans-2-fluorocyclopropanecarboxylic acid or its ester derivatives can be effectively reduced to the primary alcohol using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a typical reagent for this conversion, capable of reducing esters to alcohols in high yield. Sodium borohydride (NaBH₄), while generally milder, can also be employed, particularly for the reduction of aldehydes. The choice of reagent and reaction conditions is critical to ensure the integrity of the cyclopropane ring and the fluorine substituent, which are generally stable under these conditions.

| Precursor | Reducing Agent | Product | Typical Yield |

| trans-2-Fluorocyclopropanecarboxylate | LiAlH₄ | This compound | High |

| trans-2-Fluorocyclopropanecarbaldehyde | NaBH₄ | This compound | High |

Cyclopropanation-Based Approaches for Fluorinated Cyclopropanes

Building the fluorinated cyclopropane ring from an acyclic precursor is a powerful strategy that allows for significant control over the product's stereochemistry.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis. nih.govthermofisher.com It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form a cyclopropane ring. thermofisher.comwikipedia.org A key feature of this reaction is its stereospecificity: the cis or trans geometry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

In the context of synthesizing fluorinated cyclopropyl methanols, the Simmons-Smith reaction would be applied to a fluoro-substituted allylic alcohol. The existing hydroxyl group in the substrate can act as a directing group, coordinating to the zinc carbenoid and delivering the methylene group to the same face of the double bond. organic-chemistry.org This directing effect is a powerful tool for controlling the relative stereochemistry of the resulting cyclopropane.

To achieve enantioselective cyclopropanation, chiral auxiliaries or catalysts are employed. One effective method utilizes chiral dioxaborolanes in conjunction with the zinc carbenoid. harvard.edu In this approach, a chiral dioxaborolane, often derived from tartaric acid amides, is used to create a chiral environment around the reacting alkene. harvard.eduprinceton.edu This strategy has proven particularly effective in the asymmetric cyclopropanation of allylic alcohols. harvard.edu The chiral ligand complexes with the zinc reagent and the substrate's hydroxyl group, directing the cyclopropanation to one of the two enantiotopic faces of the double bond, leading to high enantiomeric excess (ee). harvard.edu This method is crucial for the synthesis of specific, enantiopure stereoisomers of this compound.

The Furukawa modification, developed in 1966, enhances the reactivity and reproducibility of the Simmons-Smith reaction by replacing the zinc-copper couple with diethylzinc (B1219324) (Et₂Zn). nih.govwikipedia.orgtcichemicals.com The resulting EtZnCH₂I reagent is often more effective, especially for less reactive or sterically hindered alkenes. wikipedia.org This modification has been found to be particularly useful for the cyclopropanation of electron-rich olefins like vinyl ethers and for substrates containing sensitive functional groups, such as carbohydrates. nih.govwikipedia.org The use of the Furukawa reagent (Et₂Zn and CH₂I₂) is a widely adopted protocol in the synthesis of complex natural products containing cyclopropane motifs. nih.govresearchgate.net

| Method | Reagents | Key Feature |

| Classic Simmons-Smith | CH₂I₂, Zn(Cu) | Stereospecific; hydroxyl-directing effects. wikipedia.orgorganic-chemistry.org |

| Chiral Dioxaborolane | CH₂I₂, Zn(CH₂I)₂, Chiral Dioxaborolane Ligand | Asymmetric cyclopropanation of allylic alcohols, high enantioselectivity. harvard.edu |

| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity and reproducibility. wikipedia.orgtcichemicals.com |

Transition Metal-Catalyzed Cyclopropanation Reactions

Transition metal-catalyzed reactions represent a cornerstone in the synthesis of cyclopropane rings, offering a diverse array of methodologies to access these strained structures with high levels of control over stereochemistry. The synthesis of this compound and its stereoisomers has benefited significantly from these advancements, with catalysts based on rhodium, copper, palladium, and nickel each providing unique advantages in terms of reactivity, selectivity, and substrate scope.

Rhodium-Catalyzed Methods

Rhodium(II) carboxylate complexes are powerful catalysts for the cyclopropanation of olefins via the decomposition of diazo compounds. These catalysts form rhodium-carbene intermediates that then react with alkenes to yield cyclopropanes. In the context of synthesizing fluorinated cyclopropanes, rhodium catalysis has been particularly effective in achieving high stereoselectivity.

The enantioselective cyclopropanation of electron-deficient alkenes using aryldiazoacetates and vinyldiazoacetates can be achieved with high asymmetric induction using chiral rhodium catalysts. For instance, the adamantylglycine-derived catalyst, Rh2(S-TCPTAD)4, has demonstrated high efficacy in these transformations. While direct examples for this compound are not prevalent in the literature, the principles can be applied to fluoro-substituted olefins. The reaction proceeds through the formation of a rhodium-bound carbene, which then undergoes cyclopropanation. Computational studies suggest that the reaction is facilitated by a weak interaction between the carbene and a carbonyl group on the substrate, which can influence the stereochemical outcome.

Furthermore, rhodium-catalyzed asymmetric allylic dearomatization of β-naphthols with gem-difluorinated cyclopropanes showcases the versatility of rhodium catalysts in C-C bond formation involving fluorinated cyclopropanes. acs.org In these reactions, a chiral bisphosphine ligand in conjunction with a rhodium precursor allows for the synthesis of linear-selective 2-fluoroallylic β-naphthalenones with excellent yield and enantioselectivity. acs.org

A study on the Rh(III)-catalyzed diastereoselective [2+1] annulation of N-enoxyphthalimides onto allylic alcohols has shown that the hydroxyl group can direct the cyclopropanation, leading to high diastereoselectivity. nih.gov This approach, however, faces challenges with allylic alcohols in metal-catalyzed diazo decomposition due to competing O-H insertion, often resulting in low yields of the desired cyclopropane. nih.gov

| Catalyst | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Rh2(S-p-PhTPCP)4 | Azacyclomethylidenes | High | up to 98% | up to 90% |

| Rh(III) catalyst | N-enoxyphthalimides and allylic alcohols | Excellent | - | Excellent |

Copper-Catalyzed Methods

Copper-based catalysts are a more economical alternative to rhodium and have been extensively used in cyclopropanation reactions. Copper catalysts, often in combination with chiral ligands, can effectively catalyze the asymmetric cyclopropanation of a wide range of olefins, including those that are fluoro-substituted.

A notable application is the copper-catalyzed umpolung strategy for the synthesis of β-(fluoro)alkylated ketones through the ring-opening Csp3-Csp3 cross-coupling of cyclopropanols with various alkyl halides, including difluoroalkyl bromides and monofluoroalkyl bromides. nih.gov This method is characterized by its mild reaction conditions and tolerance of many functional groups. nih.gov Preliminary mechanistic studies suggest the involvement of radical intermediates in this transformation. nih.gov

While direct copper-catalyzed cyclopropanation of fluoroallylic alcohols to this compound is not extensively detailed, related transformations provide strong evidence for the feasibility of such a route. For instance, copper-catalyzed dehydrative cross-coupling of Morita–Baylis–Hillman alcohols with cyclopropanols, promoted by a uracil-copper catalytic system, proceeds under water-tolerant conditions. nih.gov This reaction involves a copper-catalyzed allylic SN2′ process. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| CuI | Cyclopropanols and (fluoro)alkyl halides | β-(fluoro)alkylated ketones | Mild conditions, broad functional group tolerance, radical mechanism suggested. nih.gov |

| Uracil-Cu(I) | Cyclopropanols and Morita–Baylis–Hillman alcohols | δ,ε-unsaturated ketones | Water-tolerant, dehydrative cross-coupling, high E-selectivity. nih.gov |

Nickel-Catalyzed Cross-Electrophile Coupling Approaches

Nickel catalysis has emerged as a powerful tool for the construction of C-C bonds, particularly through cross-electrophile coupling reactions. These methods are advantageous as they often utilize readily available starting materials and can proceed under mild conditions.

A significant advancement in the synthesis of fluorinated cyclopropanes is the nickel-catalyzed intramolecular cross-electrophile coupling (XEC) reaction. This strategy can be coupled with photocatalytic olefin difluoromethylation to access the necessary precursors. researchgate.net To date, this represents the first example of an XEC reaction that employs a difluoromethyl group as an electrophile. researchgate.net

Furthermore, the stereospecific reductive cross-electrophile coupling of 2-vinyl-4-halotetrahydropyrans, including alkyl fluorides, provides a route to vinylcyclopropanes. nih.gov This nickel-catalyzed reaction proceeds with high stereospecificity and can be used to synthesize synthetically useful hydroxymethyl cyclopropanes. nih.gov Another approach involves the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides, showcasing the broad applicability of this methodology. nih.gov

| Reaction Type | Electrophiles | Product Type | Key Features |

|---|---|---|---|

| Intramolecular Cross-Electrophile Coupling | Difluoromethyl moiety and benzylic ether | Fluorinated cyclopropane | First use of difluoromethyl group as electrophile in XEC. researchgate.net |

| Reductive Cross-Electrophile Coupling | 2-vinyl-4-halotetrahydropyrans (including alkyl fluorides) | Vinylcyclopropanes (including hydroxymethyl cyclopropanes) | High stereospecificity. nih.gov |

| Cross-Electrophile Coupling | 2-chloropyridines and alkyl bromides | 2-alkylated pyridines | Good functional group compatibility. nih.gov |

Photocatalytic Cyclopropanation Strategies

Visible-light photocatalysis has gained significant traction as a sustainable and powerful method for organic synthesis. This approach utilizes light to generate reactive intermediates under mild conditions, often with high selectivity. In the context of cyclopropanation, photocatalysis offers novel pathways for the formation of the three-membered ring.

While direct photocatalytic synthesis of this compound is not yet a well-established method, related photocatalytic transformations highlight the potential of this strategy. For instance, photocatalysis can be employed for the homolytic ring-opening of carbonyl cyclopropanes, which can then participate in [3σ + 2π] cycloadditions with alkenes to form cyclopentanes. This demonstrates the ability of light to activate cyclopropane precursors.

More relevantly, photocatalytic olefin difluoromethylation can be coupled with nickel-catalyzed intramolecular cross-electrophile coupling to synthesize fluorinated cyclopropanes. researchgate.net This synergistic approach combines the advantages of both catalytic systems to achieve a challenging transformation. The photocatalytic step generates the necessary difluoromethylated substrate, which then undergoes cyclization via the nickel catalyst. researchgate.net

Biocatalytic Cyclopropanation for Stereoselective Synthesis

Biocatalysis has emerged as a highly attractive strategy for the synthesis of chiral molecules due to the exceptional stereoselectivity often exhibited by enzymes. The synthesis of fluorinated cyclopropanes, including precursors to this compound, has been successfully achieved using engineered enzymes.

A prominent example is the use of engineered myoglobin-based catalysts for the stereoselective synthesis of mono- and gem-difluorocyclopropanes. wpmucdn.com These biocatalysts can cyclopropanate a broad range of gem-difluoro alkenes in the presence of diazoacetonitrile with excellent diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99% e.e.). wpmucdn.com This enzymatic approach provides access to transformations that are not currently achievable with chemocatalytic methods. wpmucdn.com

The utility of this biocatalytic strategy is further demonstrated by the gram-scale synthesis of a key gem-difluorinated cyclopropane intermediate, which can be used for the preparation of fluorinated bioactive molecules. wpmucdn.com The ability of engineered heme-containing proteins to catalyze cyclopropanation reactions with high activity and stereoselectivity opens up new avenues for the synthesis of complex fluorinated molecules under mild and environmentally friendly conditions. wpmucdn.com

| Biocatalyst | Substrate Type | Carbene Source | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Engineered Myoglobin | gem-difluoro alkenes | Diazoacetonitrile | up to 99:1 | up to 99% |

Introduction of the Fluorine Atom

The incorporation of a fluorine atom onto the cyclopropane ring can be achieved through several distinct chemical transformations, including electrophilic, nucleophilic, and hydrodefluorination reactions. The choice of method often depends on the available starting materials and the desired stereochemical outcome.

Electrophilic Fluorination Routes

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enolate or an organometallic species, with a source of "electrophilic fluorine." Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. While direct electrophilic fluorination of a pre-formed cyclopropylmethanol derivative can be challenging, a multi-step sequence involving the fluorination of a suitable precursor followed by conversion to the target alcohol is a viable approach.

One potential strategy involves the cyclopropanation of a silyl enol ether derived from an unsaturated ester. The resulting cyclopropyl silyl enol ether can then undergo electrophilic fluorination. Subsequent reduction of the ester group would yield the desired 2-fluorocyclopropyl-methanol. The stereoselectivity of the fluorination step is a critical consideration in this route.

Nucleophilic Fluorination Routes

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride ion. This method is widely used for the synthesis of organofluorine compounds. For the synthesis of this compound, a common precursor would be a cyclopropylmethanol derivative bearing a suitable leaving group, such as a tosylate or mesylate, at the C2 position.

The reaction of such a precursor with a nucleophilic fluoride source, for example, potassium fluoride (KF) in the presence of a phase-transfer catalyst or tetrabutylammonium fluoride (TBAF), would lead to the formation of the C-F bond via an SN2-type reaction. The stereochemical outcome of this reaction is predictable, proceeding with inversion of configuration at the reaction center. Therefore, to obtain the trans isomer, the starting material must have the leaving group in a cis configuration relative to the hydroxymethyl group.

Hydrodefluorination Reactions

Hydrodefluorination is a process where a C-F bond is replaced by a C-H bond. While this is not a direct method for introducing fluorine, it can be a crucial step in a synthetic sequence to obtain monofluorinated compounds from polyfluorinated precursors. For instance, a gem-difluorocyclopropane derivative can be selectively hydrodefluorinated to yield a monofluorocyclopropane. The regioselectivity and stereoselectivity of the hydrodefluorination step are key challenges in this approach and often depend on the specific reagents and reaction conditions employed. This route is less common for the direct synthesis of 2-fluorocyclopropyl-methanol but can be a valuable tool in certain synthetic contexts.

Stereocontrolled Synthesis Protocols

Achieving the desired stereochemistry of this compound, both in terms of relative (trans) and absolute (enantiomeric) configuration, is paramount for its application in areas like drug discovery. To this end, both enantioselective and diastereoselective synthesis methods have been explored.

Enantioselective Synthesis Methods

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound, this involves the asymmetric synthesis of the fluorinated cyclopropane ring.

One prominent strategy is the use of chiral catalysts in cyclopropanation reactions. For example, the reaction of an alkene with a fluorinated carbene precursor, catalyzed by a chiral transition metal complex (e.g., rhodium or copper complexes with chiral ligands), can lead to the formation of enantioenriched fluorocyclopropanes. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical course of a subsequent reaction, such as cyclopropanation or fluorination. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.

Biocatalysis has also emerged as a powerful tool for enantioselective synthesis. Enzymes can catalyze reactions with high stereoselectivity under mild conditions. While specific examples for this compound are not extensively documented, the enzymatic resolution of a racemic mixture of the target compound or a precursor is a plausible and efficient method to obtain the desired enantiomer.

Diastereoselective Synthesis Methods

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters. For this compound, the primary goal is to establish the trans relationship between the fluorine atom and the hydroxymethyl group.

Substrate-controlled diastereoselection is a common strategy. The inherent stereochemistry of the starting material can direct the stereochemical outcome of a reaction. For instance, in a nucleophilic fluorination approach, the use of a cis-configured precursor with a leaving group at the C2 position will lead to the formation of the trans-fluorinated product due to the inversion of stereochemistry in the SN2 reaction.

Reagent-controlled diastereoselection can also be employed. The choice of reagents and reaction conditions can influence the diastereomeric ratio of the product. For example, in a cyclopropanation reaction, the steric and electronic properties of the reactants and any catalysts can favor the formation of one diastereomer over another.

Furthermore, the diastereoselective reduction of a 2-fluorocyclopropyl ketone or aldehyde can be a viable route to the target methanol. The use of sterically demanding reducing agents can favor the approach of the hydride from the less hindered face of the carbonyl group, leading to the preferential formation of one diastereomer.

Chiral Pool Derivations

Chiral pool synthesis is a strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the existing stereocenters of the starting material to control the stereochemistry of the final product. While a direct, documented synthesis of this compound* from a specific chiral pool precursor is not extensively reported in the literature, a plausible synthetic strategy can be devised based on established chemical transformations.

A hypothetical chiral pool approach could commence from a readily available chiral starting material such as a carbohydrate or an amino acid. For instance, a derivative of a chiral butene diol, obtainable from tartaric acid, could serve as a starting point. The key steps in such a synthesis would involve the diastereoselective fluorocyclopropanation of a chiral alkene derived from the chiral pool.

Hypothetical Synthetic Route from a Chiral Pool Precursor:

Preparation of a Chiral Allylic Alcohol: A suitable chiral starting material, for example, (R,R)-1,4-bis(methoxymethoxy)but-2-ene-1,4-diol derived from diethyl L-tartrate, can be converted into a chiral allylic alcohol.

Diastereoselective Fluorocyclopropanation: The chiral allylic alcohol would then undergo a diastereoselective fluorocyclopropanation reaction. This critical step would introduce the fluorocyclopropane moiety with a controlled stereochemistry, influenced by the existing stereocenters of the substrate. Reagents for fluorocyclopropanation can vary, with methods involving the use of fluorinated carbenes or carbenoids.

Functional Group Manipulation: Following the cyclopropanation, a series of functional group interconversions would be necessary to arrive at the target molecule. This would likely involve the protection and deprotection of hydroxyl groups and the transformation of other functionalities into the required hydroxymethyl group.

The stereochemical outcome of the cyclopropanation is crucial and is often directed by the steric and electronic nature of the chiral substrate. The choice of fluorinating and cyclopropanating reagents plays a significant role in the diastereoselectivity of this transformation.

Table 1: Key Transformations in a Hypothetical Chiral Pool Synthesis

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Derivatization of Chiral Pool Precursor | Standard protecting group chemistry | To prepare a suitable chiral alkene for cyclopropanation. |

| 2 | Diastereoselective Fluorocyclopropanation | e.g., Fluoroiodomethane, Diethylzinc | To introduce the fluorocyclopropane ring with stereocontrol. |

| 3 | Functional Group Interconversion | e.g., Oxidation, Reduction, Protection/Deprotection | To convert the intermediate into the target this compound. |

Functional Group Interconversions on Fluorinated Cyclopropyl Systems

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. solubilityofthings.com In the context of synthesizing this compound*, FGI is most relevant for the transformation of a pre-existing fluorinated cyclopropane scaffold bearing a different functional group at the C1 position. A common and practical precursor for this purpose is a 2-fluorocyclopropanecarboxylic acid or its corresponding ester. The synthesis of such precursors has been reported in the literature.

The key functional group interconversion required to obtain this compound* from such a precursor is the reduction of a carboxylic acid or an ester to a primary alcohol.

Reduction of 2-Fluorocyclopropanecarboxylic Acid or its Esters:

The reduction of a carboxylic acid or an ester to an alcohol is a standard transformation in organic synthesis. Several reducing agents can accomplish this conversion.

Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. fiveable.me The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Borane (BH3): Borane, often used as a complex with THF (BH3·THF), is another effective reagent for the reduction of carboxylic acids. fiveable.me It offers different selectivity compared to LiAlH4 in some cases.

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H can reduce esters to aldehydes at low temperatures, but with an excess of the reagent and at higher temperatures, it can lead to the formation of the primary alcohol. fiveable.me

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For the specific case of a fluorinated cyclopropane, the conditions should be chosen to avoid any undesired side reactions, such as the opening of the cyclopropane ring or defluorination, which are generally not favored under these reducing conditions.

The general scheme for this functional group interconversion is as follows:

trans-2-Fluorocyclopropanecarboxylic acid → this compound or trans-2-Fluorocyclopropanecarboxylic acid ethyl ester → this compound

Table 2: Reagents for the Reduction of Carboxylic Acids and Esters

| Reducing Agent | Functional Group Reduced | Typical Solvents | General Comments |

| Lithium Aluminum Hydride (LiAlH4) | Carboxylic Acids, Esters | Diethyl ether, THF | Very reactive, non-selective. fiveable.me |

| Borane (BH3·THF) | Carboxylic Acids | THF | More selective than LiAlH4 for carboxylic acids over some other functional groups. fiveable.me |

| Diisobutylaluminium Hydride (DIBAL-H) | Esters | Toluene, Hexane (B92381) | Can selectively reduce esters to aldehydes at low temperatures. fiveable.me |

This approach, starting from a readily accessible fluorinated cyclopropane carboxylic acid, represents a more direct and often more practical route to trans-2-Fluorocyclopropyl-methanol* compared to a multi-step chiral pool synthesis. The stereochemistry of the final product is determined by the stereochemistry of the starting carboxylic acid.

Stereochemical Aspects and Conformational Analysis of Trans 2 Fluorocyclopropyl Methanol

Nomenclature and Absolute Configuration Determination

The systematic name for trans-2-Fluorocyclopropyl-methanol clearly defines its structure. The "trans" prefix indicates that the fluorine atom and the hydroxymethyl group are on opposite sides of the cyclopropane (B1198618) ring plane. The molecule contains two chiral centers, at the C1 and C2 positions of the cyclopropane ring. Consequently, it can exist as a pair of enantiomers.

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For C1 (the carbon atom bonded to the hydroxymethyl group), the priority of the substituents would be determined. Similarly, for C2 (the carbon atom bonded to the fluorine atom), the priorities are assigned to the attached groups. The designation of (R) or (S) for each center depends on the spatial arrangement of these groups. For instance, a molecule could be named (1R,2R)-2-Fluorocyclopropyl-methanol or (1S,2S)-2-Fluorocyclopropyl-methanol. The determination of the absolute configuration for such molecules often relies on advanced analytical techniques. libretexts.org

| Stereoisomer | C1 Configuration | C2 Configuration |

| Enantiomer 1 | R | R |

| Enantiomer 2 | S | S |

This table illustrates the possible enantiomeric pair for this compound based on the Cahn-Ingold-Prelog (CIP) nomenclature system.

Diastereoselectivity Control in Synthesis of Fluorinated Cyclopropyl (B3062369) Methanol (B129727)

The synthesis of fluorinated cyclopropanes with high stereocontrol is a significant area of research. digitellinc.comnih.gov Achieving high diastereoselectivity in the synthesis of this compound is crucial for isolating the desired stereoisomer. Various synthetic strategies have been developed to control the diastereomeric outcome of cyclopropanation reactions. researchgate.net

One common approach involves the cyclopropanation of a fluoroalkene with a suitable carbene or carbenoid. The choice of catalyst and reaction conditions can significantly influence the trans/cis selectivity. Biocatalytic methods, utilizing engineered enzymes, have emerged as powerful tools for achieving excellent diastereo- and enantiocontrol in the synthesis of fluorinated cyclopropanes. digitellinc.comnih.govresearchgate.net These methods can provide access to specific stereoisomers that are difficult to obtain through traditional chemical catalysis. nih.gov

Furthermore, the "trans-fluorine effect" has been observed to influence the reactivity and selectivity of reactions on the cyclopropane ring. nih.gov This effect, stemming from the electronic properties of the fluorine atom, can be exploited to achieve diastereoselective transformations, such as the selective hydrolysis of a diester to favor one diastereomer over the other. nih.gov

Conformational Preferences of the Cyclopropyl Ring and Substituents

The conformation of this compound is dictated by a balance of several factors, including the inherent strain of the cyclopropane ring and the steric and electronic effects of the substituents.

Influence of the Strained Cyclopropyl Ring on Conformation

The cyclopropane ring is characterized by significant ring strain, primarily due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). wikipedia.orglibretexts.org This high degree of strain results in a rigid, planar three-membered ring. wikipedia.orgnih.gov The substituents on the ring are held in an eclipsed or nearly eclipsed conformation, which contributes to torsional strain. wikipedia.org This inherent rigidity restricts the conformational freedom of the substituents attached to the cyclopropane ring. nih.govresearchgate.net

The unique electronic structure of the cyclopropane ring, with its enhanced π-character in the C-C bonds, also plays a role in its interactions with substituents. nih.gov This can influence the preferred orientation of adjacent groups.

Electronic and Steric Effects of the Fluorine Atom on Conformation

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. beilstein-journals.org This effect can influence the bond lengths and angles of the cyclopropane ring and impact the electron density of neighboring atoms. nih.gov

Despite its small van der Waals radius, the fluorine atom can participate in steric interactions. researchgate.net In the trans configuration, the fluorine atom and the hydroxymethyl group are on opposite sides of the ring, minimizing direct steric repulsion between them. However, the fluorine atom can still influence the conformational preferences of the hydroxymethyl group through space.

Studies on related fluorinated cyclopropanes have shown that the fluorine atom has a significant impact on the reactivity and conformation of substituents positioned cis or trans to it. nih.gov For instance, the presence of a fluorine atom can affect the orientation of an adjacent carbonyl group. nih.gov

Role of the Hydroxymethyl Group in Conformational Stability

The hydroxymethyl group (-CH₂OH) introduces additional conformational flexibility due to rotation around the C-C bond connecting it to the cyclopropane ring. The preferred conformation of this group is influenced by a desire to minimize steric interactions with the cyclopropane ring and the fluorine atom.

Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding. In certain conformations of related molecules like trans-2-fluorocyclohexanol, an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom has been shown to stabilize a particular conformer. rsc.org While the geometry of the cyclopropane ring is different, the potential for such an interaction in this compound could play a role in its conformational equilibrium. The conformational preferences of the hydroxymethyl group are also known to be influenced by the nature of adjacent groups in other cyclic systems. researchgate.net

Experimental Techniques for Stereochemical Assignment

A variety of experimental techniques are employed to determine the stereochemistry and conformational properties of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis or trans) of substituents on a cyclopropane ring. Coupling constants (J-values) between protons on the ring can provide information about their dihedral angles and thus their relative orientation. The Nuclear Overhauser Effect (NOE) can also be used to establish through-space proximity between atoms, further aiding in stereochemical assignment. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the absolute configuration and the solid-state conformation of a molecule. acs.org This technique offers a detailed three-dimensional picture of the molecular structure.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is used to separate enantiomers, which is essential for determining enantiomeric excess (ee) and for isolating individual enantiomers for further characterization. acs.org

Vibrational Spectroscopy (Infrared and Raman): These techniques can provide information about the conformational isomers present in a sample. Different conformers will have distinct vibrational frequencies. researchgate.net

Molecular Rotational Resonance (MRR) Spectroscopy: This gas-phase technique is particularly useful for the unambiguous assignment of the absolute configuration of chiral molecules, even those that are chiral only due to isotopic substitution. nih.gov

| Technique | Information Obtained |

| NMR Spectroscopy | Relative stereochemistry, conformational populations, coupling constants |

| X-ray Crystallography | Absolute configuration, solid-state conformation, bond lengths and angles |

| Chiral HPLC | Enantiomeric separation and quantification |

| Vibrational Spectroscopy | Identification of conformational isomers |

| MRR Spectroscopy | Unambiguous absolute configuration in the gas phase |

This table summarizes the key experimental techniques used for the stereochemical and conformational analysis of chiral molecules like this compound.

NMR Spectroscopy for Stereoisomer Differentiation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the connectivity, chemical environment, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit complex multiplets for the cyclopropyl protons due to geminal, vicinal, and long-range couplings, including those to the fluorine atom. The protons of the hydroxymethyl group (-CH₂OH) would typically appear as a doublet of doublets, coupled to the adjacent cyclopropyl proton and potentially showing long-range coupling to the fluorine atom. The hydroxyl proton signal is often a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework. The carbons of the cyclopropane ring are expected to resonate at relatively high field (upfield) due to the ring strain. The carbon atom bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature of organofluorine compounds. The other cyclopropyl carbons and the hydroxymethyl carbon will also show smaller C-F couplings. For instance, in related fluorinated 2-phenylcyclopropylmethylamines, the carbon bearing the fluorine atom shows a chemical shift around 82 ppm with a large C-F coupling constant of approximately 218 Hz. acs.org The other cyclopropyl carbons appear at lower chemical shifts, around 17-24 ppm, also showing smaller couplings to fluorine. acs.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. nih.gov The ¹⁹F NMR spectrum of this compound would show a single resonance, which is extensively split by the adjacent protons on the cyclopropane ring. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov For monofluorinated cyclopropanes, the ¹⁹F chemical shift is typically observed in the range of -180 to -200 ppm relative to CFCl₃. nih.gov For example, a related compound, [(1R,2R)-2-(3-Chlorophenyl)-2-fluorocyclopropyl]methanamine, displays a ¹⁹F signal at -194.37 ppm. nih.gov The coupling constants between fluorine and the vicinal protons (³JH-F) are dependent on the dihedral angle, providing crucial information for conformational analysis.

Table 1: Representative NMR Data for Fluorinated Cyclopropane Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Characteristic Coupling Constants (J) in Hz |

| ¹H | Cyclopropyl H: 0.5 - 2.0 | ²JH-H: ~4-9 Hz |

| CH₂OH: 3.0 - 4.0 | ³JH-H: ~5-10 Hz | |

| OH: Variable | ³JH-F (trans): ~15-30 Hz | |

| ³JH-F (cis): ~5-15 Hz | ||

| ¹³C | C-F: ~80 - 90 | ¹JC-F: ~210-250 Hz |

| Other cyclopropyl C: ~10 - 25 | ²JC-F: ~5-20 Hz | |

| CH₂OH: ~60 - 70 | ³JC-F: ~1-5 Hz | |

| ¹⁹F | -CF: ~ -180 to -200 | ³JF-H (trans): ~15-30 Hz |

| ³JF-H (cis): ~5-15 Hz | ||

| Note: The data presented is based on typical values for fluorinated cyclopropane derivatives and may vary for this compound. |

X-ray Crystallography of Key Derivatives

In a study of related chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents, X-ray crystallographic analysis was crucial in determining the absolute configurations of both the 1-(cis-2-fluorocyclopropyl) moiety and the spiro-amine side chain. nih.gov Such studies reveal precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding the conformational preferences of the fluorocyclopropyl ring. The C-F bond length in fluorinated cyclopropanes is typically around 1.39 Å. researchgate.net The analysis of crystal packing can also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Chiral Chromatography for Enantiomeric Excess Determination

The separation of the enantiomers of this compound is essential for studying their individual biological activities and for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. rsc.org

This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those containing fluorine. wvu.edu The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. wvu.edu

For the analysis of this compound, a suitable chiral HPLC method would involve the selection of an appropriate CSP and optimization of the mobile phase composition to achieve baseline separation of the two enantiomers. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram. While specific methods for this compound are not widely published, the general principles of chiral chromatography are directly applicable.

Optical Rotation and Circular Dichroism (CD/VCD) Studies

Chiroptical techniques, such as optical rotation and circular dichroism, are fundamental for the characterization of chiral molecules.

Optical Rotation: Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound. The measurement of the optical rotation of a sample of this compound can confirm its chirality and, if the specific rotation of the pure enantiomer is known, can be used to determine the enantiomeric excess. For example, the related compound (+)-[(1R,2R)-2-(3-Chlorophenyl)-2-fluorocyclopropyl]methanamine hydrochloride has a reported specific rotation of [α]D²⁰ +38.2 (c 0.2, MeOH). nih.gov The sign and magnitude of the optical rotation are highly sensitive to the molecular structure and can be influenced by the solvent, temperature, and the wavelength of the light used.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Electronic CD (ECD) provides information about the stereochemistry of chromophores within the molecule. While this compound lacks a strong chromophore for ECD in the near-UV region, its derivatives can be studied.

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light. youtube.com VCD is particularly useful for determining the absolute configuration of chiral molecules, even those without a UV-Vis chromophore. youtube.com The experimental VCD spectrum of an enantiomer of this compound can be compared with the theoretically calculated spectrum for a specific absolute configuration (e.g., 1R,2S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. youtube.comnih.gov This approach has been successfully applied to determine the absolute configuration of a wide range of chiral molecules, including complex natural products and pharmaceuticals. youtube.com

Reactivity and Chemical Transformations of Trans 2 Fluorocyclopropyl Methanol

Reactions at the Hydroxyl Moiety

The primary alcohol functionality in trans-2-Fluorocyclopropyl-methanol allows for a range of classical transformations, including the formation of esters and ethers, oxidation to carbonyl compounds, and conversion to activated leaving groups for subsequent nucleophilic substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their activated derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid or base catalyst. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield the corresponding ester.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the desired ether.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride, Pyridine | Ester |

| Etherification | 1. Sodium Hydride 2. Alkyl Halide | Ether |

Oxidation and Reduction Pathways

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), will selectively oxidize the alcohol to trans-2-Fluorocyclopropyl-carbaldehyde. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent), will lead to the formation of trans-2-Fluorocyclopropyl-carboxylic acid.

Direct reduction of the hydroxyl group is generally not a feasible pathway under standard conditions as the hydroxide (B78521) ion is a poor leaving group.

| Reaction | Reagent(s) | Product |

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | trans-2-Fluorocyclopropyl-carbaldehyde |

| Mild Oxidation | DMSO, Oxalyl Chloride, Triethylamine (Swern) | trans-2-Fluorocyclopropyl-carbaldehyde |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | trans-2-Fluorocyclopropyl-carboxylic acid |

| Strong Oxidation | Chromic Acid (Jones Reagent) | trans-2-Fluorocyclopropyl-carboxylic acid |

Conversion to Activated Leaving Groups

To facilitate nucleophilic substitution reactions, the hydroxyl group, being a poor leaving group, can be converted into a more reactive functionality. A common strategy is the formation of sulfonate esters, such as tosylates or mesylates. Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine affords trans-2-Fluorocyclopropyl-methyl tosylate. Similarly, treatment with methanesulfonyl chloride (MsCl) yields the corresponding mesylate. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

| Leaving Group | Reagent | Product |

| Tosylate | p-Toluenesulfonyl chloride, Pyridine | trans-2-Fluorocyclopropyl-methyl tosylate |

| Mesylate | Methanesulfonyl chloride, Pyridine | trans-2-Fluorocyclopropyl-methyl mesylate |

Reactions Involving the Cyclopropyl (B3062369) Ring

The cyclopropane (B1198618) ring, particularly when substituted with an electron-withdrawing group like fluorine, is susceptible to ring-opening reactions due to the inherent ring strain.

Ring-Opening Reactions of Fluorinated Cyclopropanes

The presence of the fluorine atom on the cyclopropyl ring influences its stability and reactivity. While specific studies on the ring-opening of this compound are not extensively documented in publicly available literature, the behavior of analogous systems provides valuable insights.

Acid-catalyzed ring-opening of cyclopropylmethyl systems often proceeds through the formation of a cyclopropylcarbinyl cation, which can be in equilibrium with homoallylic and cyclobutyl cations. In the case of fluorinated derivatives, the electron-withdrawing nature of the fluorine atom can significantly impact the stability of these cationic intermediates and the regiochemistry of the ring-opening.

For instance, studies on the solvolysis of (2,2-difluorocyclopropyl)methyl tosylates have shown that ring opening occurs with cleavage of the C-C bond distal to the gem-difluoro group. researchgate.net This regioselectivity is attributed to the destabilizing inductive effect of the fluorine atoms on the adjacent carbocation that would be formed upon proximal bond cleavage. researchgate.net While this compound has only one fluorine atom, a similar electronic effect would be expected to influence the pathway of any potential acid-catalyzed ring-opening. The reaction would likely be initiated by protonation of the hydroxyl group, followed by loss of water to form the trans-2-fluorocyclopropylcarbinyl cation. The subsequent rearrangement and capture by a nucleophile would dictate the final product structure. The regiochemical outcome of the ring-opening would be a key area of investigation in such a reaction.

Lewis Acid-Catalyzed Ring Opening

The presence of a donor-acceptor system in cyclopropanes facilitates their activation by Lewis acids, leading to ring-opening reactions. uni-regensburg.de This process typically involves the coordination of the Lewis acid to the ester moiety, which initiates an SN1-type ring opening along the donor-acceptor bond of the cyclopropane. uni-regensburg.de This generates a carbocationic intermediate that can then react with various nucleophiles. uni-regensburg.deresearchgate.net For instance, the reaction of methylenecyclopropanes with 1,3-cyclodiones in the presence of a Lewis acid results in the formation of homoallylic alcohol derivatives. researchgate.net Similarly, Lewis acid-catalyzed reactions of cyclopropanes with thioureas can produce bicyclic compounds containing an N-substituted γ-lactam moiety through a cascade reaction involving SN1-type ring-opening, addition, and cyclization. uni-regensburg.de The choice of Lewis acid and reaction conditions can significantly influence the outcome, leading to various cyclic and bicyclic heterocyclic systems. uni-regensburg.de

In the context of this compound, while specific studies are limited, the general principles of Lewis acid catalysis on substituted cyclopropanes suggest a propensity for ring-opening. The hydroxyl group can be activated by a Lewis acid, promoting the cleavage of a carbon-carbon bond in the cyclopropane ring. The regioselectivity of this opening would be influenced by the electronic effects of the fluorine atom and the stereochemistry of the substrate.

Radical-Mediated Ring Opening

Cyclopropylcarbinyl radicals are known to undergo rapid ring-opening reactions, a characteristic often utilized in mechanistic studies as "radical clocks". researchgate.net While classical cyclopropylcarbinyl radical clock reactions have been extensively studied, the behavior of substituted analogs like those derived from this compound is an area of active interest. researchgate.net The generation of a radical at the carbinol carbon, for instance through activation of an N-hydroxyphthalimide (NHPI) ester under photoredox catalysis, could initiate a ring-opening process. researchgate.net This would lead to the formation of a homoallyl radical, which can then participate in further transformations. The presence of the fluorine atom would likely influence the rate and regioselectivity of the ring opening due to its electronic effects on the stability of the radical intermediates.

Rearrangement Reactions (e.g., Cyclopropylcarbinyl-to-Homoallyl Rearrangements)

Cyclopropylcarbinyl cations are fascinating non-classical carbocationic intermediates known for their facile rearrangement to homoallyl cations. rsc.orgrsc.org This rearrangement is a key step in many synthetic transformations. The generation of a cyclopropylcarbinyl cation from this compound, for example through dehydration using a chiral N-triflyl phosphoramide (B1221513) catalyst, would likely be followed by a rapid rearrangement to a more stable homoallylic cation. nih.gov This process is often stereospecific and can be influenced by the nature of the catalyst and any participating nucleophiles. nih.gov For example, in nature, enzymes catalyze the rearrangement of cyclopropylcarbinol derivatives to produce a wide array of natural products. nih.gov Mimicking this process with small molecule catalysts has been a significant challenge but has seen recent success. nih.gov The fluorine substituent in this compound would be expected to modulate the stability and reactivity of the involved cationic intermediates, potentially influencing the product distribution of the rearrangement.

The reactions of cyclic alcohols like cyclopentylmethanol and cyclohexylmethanol with boron trichloride (B1173362) lead to the formation of dichloroborinate esters, which upon heating, decompose to yield rearranged halide isomers through processes like ring expansion and 1,2-hydride shifts. rsc.org

Influence of Fluorine on Cyclopropane Ring Reactivity

The introduction of fluorine atoms into a cyclopropane ring significantly alters its chemical and physical properties. rsc.org Fluorine's high electronegativity imparts a notable polarity to the molecule. rsc.orgresearchgate.net This electronic perturbation can dramatically influence the reactivity of the cyclopropane ring. rsc.org For instance, the presence of fluorine can affect the stability of adjacent carbocations and carbanions, thereby influencing the pathways of ring-opening and rearrangement reactions. rsc.org

The bond lengths within the cyclopropane ring can also be affected by fluorine substitution. X-ray crystallographic studies on 1,1-difluorocyclopropane derivatives have shown distinct changes in bond lengths compared to the parent cyclopropane. capes.gov.br These structural modifications, coupled with the electronic effects, contribute to the unique reactivity profile of fluorinated cyclopropanes. rsc.orgcapes.gov.br In the case of this compound, the fluorine atom is expected to influence the stability of the cyclopropylcarbinyl cation intermediate, which in turn affects the kinetics and thermodynamics of reactions involving this species.

Nucleophilic Substitution Reactions at the Carbinol Carbon

The carbinol carbon in this compound is a primary site for nucleophilic substitution reactions. These reactions can proceed through various mechanisms, including SN1 and SN2 pathways, and are often accompanied by rearrangements.

Stereospecificity and Stereoinversion in Nucleophilic Attack

Nucleophilic substitution at a chiral center can proceed with either retention or inversion of configuration. In the context of cyclopropylcarbinyl systems, stereoinvertive nucleophilic substitution at a quaternary carbon center has been achieved with high diastereoselectivity. nih.gov This stereoinversion is often rationalized by the involvement of a bicyclobutonium intermediate. nih.gov While the carbinol carbon in this compound is primary, the principle of stereocontrol through neighboring group participation is relevant. The cyclopropyl group itself can act as a neighboring group, influencing the stereochemical outcome of the substitution.

For instance, the reaction of trans-2-methylcyclohexanol (B1360119) with certain reagents can yield the corresponding halide with retention of configuration, suggesting a mechanism that does not involve a simple backside attack. rsc.org In other systems, such as the nucleophilic ring-opening of trans-epoxides, the stereoselectivity can be controlled by the choice of catalyst. rsc.org

Formation and Reactivity of Cyclopropylcarbinyl Cations

Cyclopropylcarbinyl cations are key intermediates in many of the reactions of this compound. rsc.orgrsc.org These cations are non-classical, with the positive charge delocalized into the cyclopropane ring. rsc.org They can be generated from the alcohol via dehydration or from a corresponding halide or sulfonate ester via solvolysis. rsc.orgnih.gov The formation of these cations is often the rate-determining step in reactions such as rearrangements and certain nucleophilic substitutions. rsc.org

Once formed, the cyclopropylcarbinyl cation can undergo several transformations:

Reaction with a nucleophile: The cation can be trapped by a nucleophile to form a substitution product. researchgate.net

Rearrangement: As discussed earlier, it can rearrange to a homoallyl cation, which can then react with a nucleophile. rsc.orgnih.gov

Elimination: A proton can be lost to form an alkene. rsc.org

The presence of the fluorine atom in the 2-position of the cyclopropane ring will have a significant impact on the stability and reactivity of the cyclopropylcarbinyl cation. Its electron-withdrawing nature would generally be expected to destabilize a nearby carbocation, potentially slowing down reactions that proceed through an SN1-type mechanism. However, the complex interplay of inductive and resonance effects in these non-classical cations makes predicting the precise outcome challenging without specific experimental data.

Role of Bicyclobutonium Intermediates

The reactivity of cyclopropylmethyl systems, particularly under solvolytic conditions, is often rationalized by the involvement of non-classical carbocations, namely the bicyclobutonium ion. While direct studies on this compound are not extensively documented in publicly available literature, the behavior of related cyclopropylcarbinyl halides and sulfonates provides a strong basis for predicting its reactivity. The solvolysis of these related compounds is characterized by unusually high reaction rates and extensive rearrangement of the carbon skeleton, findings best explained by the formation of rapidly equilibrating, non-classical bicyclobutonium ion intermediates. researchgate.net

In the case of a derivative of this compound, such as the corresponding tosylate or mesylate, treatment with a nucleophilic solvent would likely lead to the departure of the leaving group and the formation of a carbocation. The presence of the adjacent cyclopropane ring allows for the stabilization of this positive charge through the participation of the C-C bonds of the ring. This participation leads to the formation of a bicyclobutonium-like intermediate.

The fluorine atom on the cyclopropane ring is expected to exert a significant electronic influence on this intermediate. Its strong electron-withdrawing nature would likely destabilize the adjacent carbocation, potentially slowing down the rate of solvolysis compared to its non-fluorinated analog. However, the fundamental mechanistic pathway involving the bicyclobutonium ion is still anticipated to be a key feature of its reactivity.

The bicyclobutonium ion intermediate for a 2-fluorocyclopropylmethyl system would exist as a set of rapidly equilibrating structures. This equilibration can lead to the formation of a mixture of products, including rearranged cyclobutyl and homoallyl derivatives, in addition to the unrearranged cyclopropylmethyl product. The distribution of these products would be influenced by the stability of the various cationic intermediates and the nature of the nucleophile.

| Reactant Derivative | Proposed Intermediate | Potential Products | Key Influencing Factor |

| trans-2-Fluorocyclopropylmethyl Tosylate | 2-Fluorobicyclobutonium Ion | This compound, Cyclobutenyl methanol (B129727) derivatives, Homoallyl alcohol derivatives | Fluorine's electron-withdrawing effect, Solvent nucleophilicity |

| trans-2-Fluorocyclopropylmethyl Chloride | 2-Fluorobicyclobutonium Ion | This compound, Rearranged chlorides and alcohols | Leaving group ability, Reaction conditions |

Functionalization via Organometallic Intermediates

The functionalization of this compound using organometallic reagents opens up a wide array of synthetic possibilities for introducing new carbon-carbon and carbon-heteroatom bonds. The primary handle for such transformations is the hydroxyl group, which can be activated or converted into other functional groups to facilitate reactions with organometallic species.

A common strategy involves the conversion of the alcohol to a better leaving group, such as a tosylate, mesylate, or halide. These derivatives can then undergo coupling reactions with various organometallic reagents. For instance, organocuprates (Gilman reagents) are known to couple with alkyl halides and tosylates. youtube.com The reaction of a trans-2-fluorocyclopropylmethyl derivative with a lithium dialkylcuprate could potentially lead to the formation of a new C-C bond, affording a functionalized cyclopropane.

Alternatively, the alcohol can be oxidized to the corresponding aldehyde, trans-2-fluorocyclopropanecarbaldehyde. This aldehyde would be an excellent electrophile for reactions with organometallic nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). youtube.comyoutube.com Such reactions would provide access to a range of secondary alcohols with a trans-2-fluorocyclopropyl moiety.

Another avenue for functionalization involves the deprotonation of the alcohol to form an alkoxide. While less common for direct C-C bond formation, this alkoxide could participate in other transformations, or the initial alcohol could be protected before performing reactions on a different part of a more complex molecule.

The presence of the fluorine atom can influence the reactivity of these organometallic transformations. Its electron-withdrawing nature might affect the ease of oxidation of the alcohol or the reactivity of the corresponding aldehyde.

| Starting Material | Reagent | Intermediate/Activated Form | Product Type |

| This compound | TsCl, py | trans-2-Fluorocyclopropylmethyl Tosylate | Activated for nucleophilic substitution |

| trans-2-Fluorocyclopropylmethyl Tosylate | R₂CuLi (Gilman Reagent) | Organocuprate addition-elimination | Alkylated trans-2-fluorocyclopropane |

| This compound | PCC or Swern Oxidation | trans-2-Fluorocyclopropanecarbaldehyde | Aldehyde for nucleophilic addition |

| trans-2-Fluorocyclopropanecarbaldehyde | R'MgBr (Grignard Reagent) | Tetrahedral Intermediate | Secondary alcohol |

| trans-2-Fluorocyclopropanecarbaldehyde | R'Li (Organolithium Reagent) | Tetrahedral Intermediate | Secondary alcohol |

It is important to note that reactions involving organometallic reagents can sometimes be complicated by rearrangements, especially with cyclopropylmethyl systems. psu.edu The stability of the trans-2-fluorocyclopropylmethyl system under the specific reaction conditions would need to be considered to minimize the formation of undesired byproducts.

Theoretical and Computational Studies on Trans 2 Fluorocyclopropyl Methanol

Quantum Chemical Calculations for Geometric Optimization

To determine the most stable three-dimensional structure of trans-2-fluorocyclopropyl-methanol, quantum chemical calculations are essential. These calculations typically employ methods like Density Functional Theory (DFT) or ab initio calculations (such as Møller-Plesset perturbation theory, MP2). The choice of a basis set, which is a set of mathematical functions used to describe the electron orbitals, is also crucial for accuracy. Common basis sets for such a molecule would include Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).

The geometric optimization process would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation, which corresponds to the most stable structure. For this compound, key parameters to be determined would be the C-C, C-H, C-O, and C-F bond lengths, as well as the angles within the cyclopropyl (B3062369) ring and the orientation of the hydroxymethyl group relative to the ring. The "trans" configuration indicates that the fluorine atom and the hydroxymethyl group are on opposite sides of the cyclopropyl ring.

A hypothetical table of optimized geometric parameters is presented below, based on typical values for similar structures.

| Parameter | Predicted Value |

| C1-C2 Bond Length (Å) | 1.50 |

| C2-C3 Bond Length (Å) | 1.50 |

| C1-C3 Bond Length (Å) | 1.51 |

| C2-F Bond Length (Å) | 1.39 |

| C1-C4 Bond Length (Å) | 1.52 |

| C4-O Bond Length (Å) | 1.43 |

| O-H Bond Length (Å) | 0.96 |

| ∠C1-C2-C3 (°) | 60.1 |

| ∠F-C2-H (°) | 109.5 |

| ∠C1-C4-O (°) | 110.2 |

Electronic Structure Analysis (e.g., Charge Distribution, Frontier Molecular Orbitals - HOMO/LUMO)

The electronic structure of this compound dictates its reactivity and intermolecular interactions. An analysis of the charge distribution would reveal the polarity of the molecule. The highly electronegative fluorine atom will draw electron density towards itself, creating a partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the carbon atom to which it is attached (C2). Similarly, the oxygen atom in the hydroxyl group will also be partially negative. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, where regions of negative potential (electron-rich) and positive potential (electron-poor) are color-coded.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's chemical reactivity. The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, due to its lone pairs of electrons. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-F or C-O bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

A hypothetical table of electronic properties is provided below.

| Property | Predicted Value |

| HOMO Energy (eV) | -9.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 10.7 |

| Dipole Moment (Debye) | 2.5 |

Conformational Energy Landscapes and Preferences

The rotation around the C1-C4 single bond (connecting the cyclopropyl ring to the methanol (B129727) group) leads to different conformers for this compound. A conformational energy landscape maps the potential energy of the molecule as a function of this rotation. By calculating the energy at various dihedral angles, a potential energy surface can be generated, revealing the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

It is anticipated that the most stable conformers will be those that minimize steric hindrance and optimize any potential intramolecular interactions, such as hydrogen bonding between the hydroxyl hydrogen and the fluorine atom. However, given the trans configuration, such an intramolecular hydrogen bond would be unlikely due to the large distance between the two groups. The conformational preferences will therefore be primarily governed by steric repulsion between the hydroxymethyl group and the hydrogens on the cyclopropyl ring.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of this compound in various chemical reactions. For instance, the calculated MEP can identify sites susceptible to nucleophilic or electrophilic attack. The electron-rich oxygen atom would be a likely site for electrophilic attack, while the carbon atoms bonded to the electronegative fluorine and oxygen atoms would be susceptible to nucleophilic attack.

Furthermore, computational modeling can be used to study reaction mechanisms and predict the selectivity of reactions. For example, in a dehydrofluorination reaction, calculations could determine which proton is most likely to be abstracted and the stereochemical outcome of the resulting product.

Analysis of Fluorine's Inductive and Hyperconjugative Effects on Cyclopropyl Systems

The fluorine atom significantly influences the properties of the cyclopropyl ring through a combination of inductive and hyperconjugative effects.

Inductive Effect: Due to its high electronegativity, fluorine withdraws electron density through the sigma (σ) bonds. This is a through-bond polarization effect that decreases with distance. This effect makes the adjacent carbon atom (C2) more electrophilic and can also influence the acidity of the C-H bonds on the ring.

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In the case of the C-F bond, there can be "negative hyperconjugation," where a lone pair from another atom or a filled bonding orbital can donate into the low-lying σ* orbital of the C-F bond. Conversely, the C-F bond itself is a poor σ-donor for hyperconjugation. The interplay of these effects with the unique "bent" bonds of the cyclopropane (B1198618) ring would be a key area of theoretical investigation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or in its liquid state. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

These simulations could be used to study:

Solvation: How solvent molecules arrange themselves around this compound and the energetics of this interaction.

Conformational Dynamics: The transitions between different conformers in solution and the timescale of these changes.

Transport Properties: Properties like the diffusion coefficient could be calculated, which are relevant to its behavior in various applications.

While no specific MD simulations for this compound have been reported, the methodology is well-established for similar small organic molecules.

Applications in Organic Synthesis As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Molecules

trans-2-Fluorocyclopropyl-methanol serves as a valuable chiral starting material for the enantioselective synthesis of intricate molecular architectures. Its inherent chirality, stemming from the trans relationship between the fluorine and hydroxymethyl groups on the cyclopropane (B1198618) ring, provides a stereochemical foundation that can be elaborated upon in subsequent synthetic steps. Organic chemists leverage this pre-existing stereocenter to control the formation of new chiral centers, thereby enabling the synthesis of complex target molecules with high stereopurity. The presence of the fluorine atom and the cyclopropyl (B3062369) ring also introduces unique steric and electronic properties that can influence the stereochemical outcome of reactions at remote positions.

Precursor for Chiral Ligands and Catalysts

The primary alcohol functionality of this compound offers a convenient handle for its conversion into a variety of chiral ligands and catalysts. Through straightforward chemical transformations, the hydroxyl group can be modified to incorporate phosphine, amine, or other coordinating moieties. These resulting ligands can then be complexed with transition metals to form chiral catalysts for a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The rigid and sterically defined nature of the fluorocyclopropyl scaffold plays a crucial role in creating a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity in catalytic reactions.

Incorporation into Rigid Molecular Scaffolds for Conformational Control

The compact and rigid nature of the cyclopropane ring makes this compound an excellent building block for the construction of conformationally constrained molecular scaffolds. researchgate.netresearchgate.net In medicinal chemistry and drug design, controlling the three-dimensional shape of a molecule is paramount for achieving high affinity and selectivity for a biological target. researchgate.netresearchgate.net By incorporating the fluorocyclopropyl motif, chemists can introduce a significant degree of rigidity into a molecule, limiting its conformational freedom. researchgate.netresearchgate.net This "scaffold rigidification" helps to lock the molecule into a bioactive conformation, which can lead to enhanced potency and improved pharmacokinetic properties. researchgate.netresearchgate.netscientificupdate.comnih.govbohrium.com The unique stereoelectronic properties of the cyclopropyl ring, characterized by its high p-character C-C bonds, further contribute to its utility in creating structurally novel and potent compounds. researchgate.netscientificupdate.com

Contribution to Bioisosteric Design Principles in Chemical Biology

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a cornerstone of modern drug discovery. This compound embodies several key principles of bioisosteric design.

Fluorine as a Bioisostere for Hydrogen or Methyl Groups (Conceptual)

The fluorine atom is frequently employed as a bioisostere for a hydrogen atom or a methyl group. nih.govcapes.gov.br While sterically larger than hydrogen, fluorine is considered a relatively small substituent and its substitution for hydrogen is often well-tolerated by biological targets. sci-hub.se The high electronegativity of fluorine can significantly alter the local electronic environment of a molecule, influencing properties such as pKa and dipole moment. sci-hub.seselvita.com This can lead to enhanced binding interactions with a target protein or improved metabolic stability by blocking sites of oxidative metabolism. nih.govcapes.gov.brsci-hub.se

Cyclopropyl Motif in Scaffold Rigidification

As previously discussed, the cyclopropyl ring is a powerful tool for rigidifying molecular scaffolds. researchgate.netresearchgate.net This constrained three-membered ring is increasingly utilized in medicinal chemistry to enhance potency, improve metabolic stability, and reduce off-target effects. scientificupdate.comnih.govbohrium.com The coplanarity of the three carbon atoms and the shorter, stronger C-C and C-H bonds contribute to its unique structural and electronic properties. scientificupdate.com The incorporation of the cyclopropyl motif, as found in this compound, is a well-established strategy for developing novel therapeutics with improved pharmacological profiles. researchgate.netscientificupdate.comnih.govbohrium.com

| Property | Influence of Fluorine | Influence of Cyclopropyl Ring |

| Conformation | Can influence local conformation through electronic effects. | Induces significant rigidity, restricting conformational freedom. researchgate.netresearchgate.net |